N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide
Description
N-(2-Chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide is a thioamide derivative featuring a piperidine core substituted with a pyridin-3-yl group at the 2-position and a 2-chlorophenylcarbothioamide moiety at the 1-position. The thioamide group (C=S) distinguishes it from traditional amides (C=O), conferring unique electronic and steric properties that influence solubility, stability, and biological interactions .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3S/c18-14-7-1-2-8-15(14)20-17(22)21-11-4-3-9-16(21)13-6-5-10-19-12-13/h1-2,5-8,10,12,16H,3-4,9,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAODBNLDZKJGNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=S)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide” typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorophenyl halides in a nucleophilic substitution reaction with the piperidine ring.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.
Formation of the Carbothioamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-(2-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide” would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the chlorophenyl and pyridinyl groups suggests potential interactions with aromatic binding sites or participation in π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Substituted Piperidine Carbothioamides
Compound 8 ():
N-(4-(N,N-Dimethylsulfamoyl)phenyl)-4-(hydroxy(phenyl)(pyridin-2-yl)methyl)piperidine-1-carbothioamide
- Key Differences: Pyridine Position: Pyridin-2-yl vs. pyridin-3-yl in the target compound. The 3-position may enhance hydrogen-bonding interactions due to nitrogen orientation. Substituents: A bulky hydroxy(phenyl)(pyridin-2-yl)methyl group at the 4-position of piperidine vs. the simpler 2-pyridin-3-yl substitution in the target compound. This difference likely reduces conformational flexibility in Compound 6. Phenyl Group Modification: 4-(N,N-Dimethylsulfamoyl)phenyl vs. 2-chlorophenyl.
Hypothesized Impact:
The target compound’s 2-chlorophenyl group may improve lipophilicity and passive diffusion compared to the sulfamoyl analog, which could favor aqueous solubility.
Piperidine Carbothioamides with Aryl Substituents
N-Phenylpiperidine-1-carbothioamide ():
- Key Differences:
- Substituents: Lacks pyridine and chlorine substituents. The phenyl group at the 1-position is unmodified.
- Electronic Effects: The absence of electron-withdrawing groups (e.g., Cl) reduces electrophilicity compared to the target compound.
- Structural Implications:
Halogenated Pyridine Derivatives ()
Examples:
- N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide
- N-(2-Chloro-6-iodopyridin-3-yl)pivalamide
- Key Differences:
- Core Structure: Pyridine ring vs. piperidine-thioamide scaffold.
- Substituents: Iodo and pivalamide groups introduce steric bulk and alter electronic properties.
- Functional Relevance:
- Iodine atoms in these analogs may enable radiolabeling, unlike the target compound.
- Pivalamide groups enhance metabolic stability but reduce solubility compared to thioamides.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Thioamide vs.
- Chlorine Substituent: The 2-chlorophenyl group likely improves metabolic stability and membrane permeability relative to non-halogenated analogs (e.g., ) .
- Pyridine Position: Pyridin-3-yl may offer better π-stacking than pyridin-2-yl (as in Compound 8), though this requires experimental validation .
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